4-Bromo-5-chloro-2-fluorophenol
Overview
Description
4-Bromo-5-chloro-2-fluorophenol: is an aromatic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring.
Mechanism of Action
Target of Action
It is known that halogenated phenols like 4-bromo-5-chloro-2-fluorophenol are often used as building blocks in pharmaceutical research . They can interact with a variety of biological targets depending on the specific context of their use.
Mode of Action
For instance, they can undergo Suzuki-Miyaura coupling, a type of cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
It is known that halogenated phenols can participate in enzyme-catalyzed reactions . For example, they can undergo enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
Result of Action
It is known that halogenated phenols can have various effects depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Furthermore, the compound’s action can also be influenced by the biological environment, including the presence of specific enzymes and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where phenol undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-fluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products with new functional groups replacing the halogens.
Oxidation Reactions: Quinones and related compounds.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenol
- 5-Bromo-2-chlorophenol
- 2-Bromo-5-fluorophenol
Comparison: 4-Bromo-5-chloro-2-fluorophenol is unique due to the presence of three different halogens on the phenol ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that can be advantageous in specific applications, such as enhanced antimicrobial activity or improved synthetic versatility .
Properties
IUPAC Name |
4-bromo-5-chloro-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPATGHIFLKJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805518-69-7 | |
Record name | 4-bromo-5-chloro-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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